

An In-Depth Technical Guide to 2-Cyclopentene-1-acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopentene-1-acetic acid

Cat. No.: B079207

[Get Quote](#)

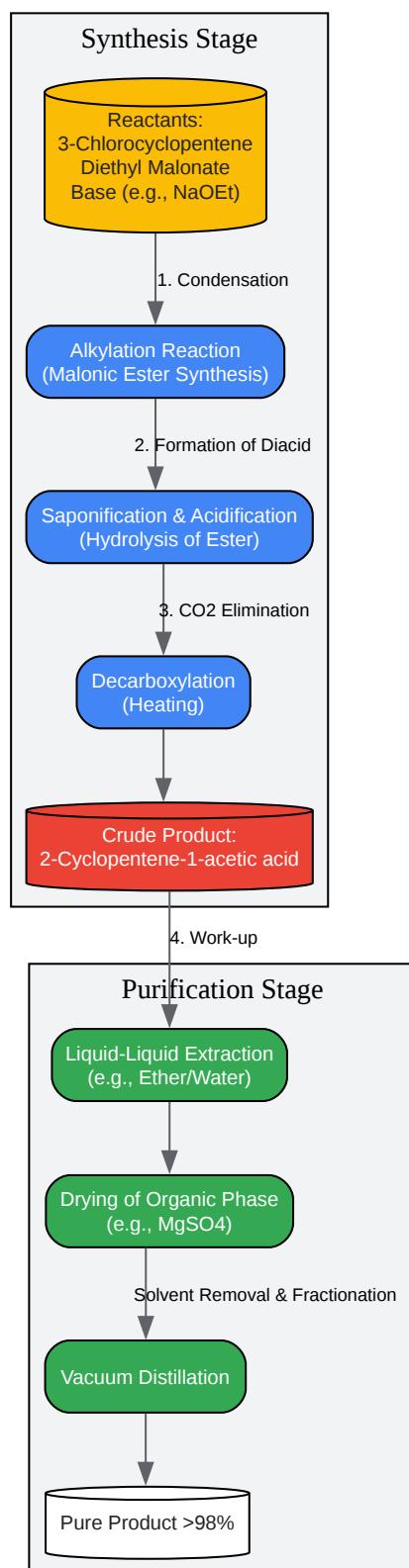
Abstract

This technical guide provides a comprehensive overview of **2-Cyclopentene-1-acetic acid** (CPAA), a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document details the compound's fundamental chemical and physical properties, synthesis methodologies, spectroscopic profile, and critical safety protocols. By integrating established experimental procedures with insights into their underlying chemical principles, this guide serves as an authoritative resource for the practical application and safe handling of CPAA in a laboratory setting.

Chemical Identity and Core Properties

2-Cyclopentene-1-acetic acid is an unsaturated carboxylic acid characterized by a five-membered ring containing one double bond, with an acetic acid moiety attached. Its unique structure, combining the reactivity of an alkene and a carboxylic acid, makes it a versatile building block in organic synthesis.

The fundamental properties of **2-Cyclopentene-1-acetic acid** are summarized below. These data are critical for experimental design, enabling accurate molar calculations, prediction of physical behavior, and confirmation of substance identity.


Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ O ₂	[1] [2] [3] [4]
Molecular Weight	126.15 g/mol	[1] [2] [5]
IUPAC Name	2-(Cyclopent-2-en-1-yl)acetic acid	[1]
CAS Number	13668-61-6	[1] [2] [4]
EC Number	237-146-1	[1] [6]
Appearance	Colorless liquid	[7]
Density	1.047 g/mL at 25 °C	[3] [5] [6]
Melting Point	19 °C	[2] [5] [6]
Boiling Point	93-94 °C at 2.5 mmHg	[5] [6] [7]
Refractive Index (n _{20/D})	1.468	[2] [5] [6]
SMILES	C1CC(C=C1)CC(=O)O	[1]

Synthesis and Purification Workflow

The synthesis of **2-Cyclopentene-1-acetic acid** and its derivatives is a topic of significant interest, often starting from cyclopentadiene. A common conceptual pathway involves the reaction of a cyclopentenyl halide with a malonic ester, followed by hydrolysis and decarboxylation. This classic approach provides a reliable route to the target compound.

- Causality in Synthesis: The choice of a malonic ester condensation is deliberate; the ester groups act as activating groups for the α -carbon, facilitating its alkylation by the cyclopentenyl halide. The subsequent hydrolysis and heat-induced decarboxylation efficiently remove one of the carboxyl groups, yielding the desired acetic acid derivative.[\[8\]](#)

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of **2-Cyclopentene-1-acetic acid**.

[Click to download full resolution via product page](#)

Fig 1. Generalized workflow for the synthesis and purification of **2-Cyclopentene-1-acetic acid**.

Applications in Research and Development

2-Cyclopentene-1-acetic acid and its structural analogues are valuable intermediates in the synthesis of complex organic molecules. The cyclopentene ring is a common motif in natural products, and the acetic acid side chain provides a handle for further chemical modification.

- Prostaglandin Synthesis: The cyclopentane core is central to the structure of prostaglandins, which are lipid compounds with diverse hormone-like effects. Derivatives of CPAA can serve as building blocks for the synthesis of prostaglandin analogues, which are investigated for their therapeutic potential in inflammation, pain, and cardiovascular disease.
- Antiviral Agents: Certain carbocyclic nucleoside analogues, which contain a cyclopentene or cyclopentane ring in place of the sugar moiety, have shown significant antiviral activity. The synthesis of these complex molecules can utilize chiral derivatives of CPAA.
- Inhibitory Amino Acid Analogs: Research has shown that 2-cyclopentene-1-glycine, a related amino acid analog, acts as a potent growth inhibitor for *Escherichia coli*.^[8] This highlights the potential for cyclopentene-containing molecules to serve as scaffolds for developing novel antimicrobial agents or enzyme inhibitors.

Safety, Handling, and Storage

Proper handling of **2-Cyclopentene-1-acetic acid** is essential to ensure laboratory safety. The compound is classified as an irritant.

4.1 Hazard Identification and GHS Classification

- Skin Irritation (Category 2): Causes skin irritation.^{[1][9]}
- Eye Irritation (Category 2A): Causes serious eye irritation.^{[1][9]}
- Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.^{[1][9]}

Signal Word: Warning^{[1][10]}

4.2 Recommended Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
- Hand Protection: Wear suitable protective gloves (e.g., Nitrile rubber).
- Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3][9]

4.3 Storage and Incompatibility

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [9][12]
- Incompatibilities: The compound is incompatible with strong bases, oxidizing agents, and reducing agents.[2][3][7]

Experimental Protocol: Esterification of 2-Cyclopentene-1-acetic acid

This protocol details the Fischer esterification of **2-Cyclopentene-1-acetic acid** with methanol to produce methyl 2-(cyclopent-2-en-1-yl)acetate. This is a fundamental reaction demonstrating the reactivity of the carboxylic acid group.

Objective: To synthesize and purify the methyl ester of **2-Cyclopentene-1-acetic acid**.

Materials:

- **2-Cyclopentene-1-acetic acid** (1.0 eq)
- Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)
- Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Diethyl ether or Ethyl acetate for extraction

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **2-Cyclopentene-1-acetic acid** and an excess of anhydrous methanol (e.g., 20-fold molar excess).
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting carboxylic acid.
- Work-up - Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers. Self-Validation: The ester is significantly more soluble in the organic solvent than in the aqueous phase, allowing for efficient separation from salts and residual methanol.
- Washing: Wash the combined organic layers sequentially with water and then brine to remove residual water-soluble impurities.
- Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Solvent Removal: Remove the solvent using a rotary evaporator.

- Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product. Collect the fraction boiling at the appropriate temperature and reduced pressure.
- Characterization: Confirm the identity and purity of the product using spectroscopic methods (^1H NMR, ^{13}C NMR, IR) and compare with literature data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyclopentene-1-acetic acid | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]
- 5. 2-环戊烯-1-醋酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Cyclopentene-1-acetic acid 98 13668-61-6 [sigmaaldrich.com]
- 7. 2-CYCLOPENTENE-1-ACETIC ACID One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aksci.com [aksci.com]
- 10. 2-环戊烯-1-醋酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. uwm.edu [uwm.edu]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Cyclopentene-1-acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079207#2-cyclopentene-1-acetic-acid-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com